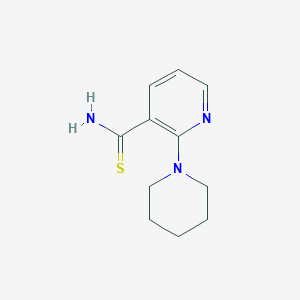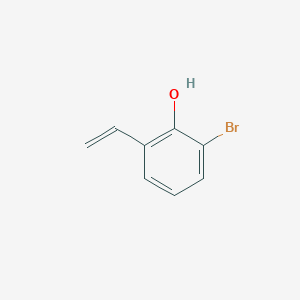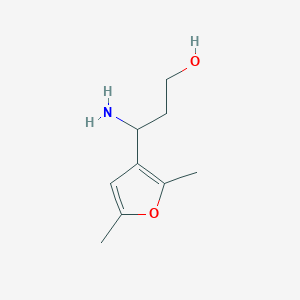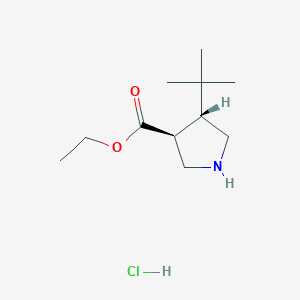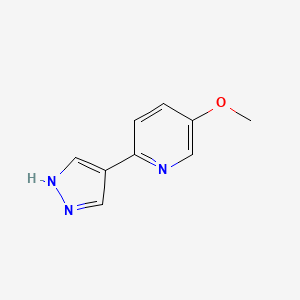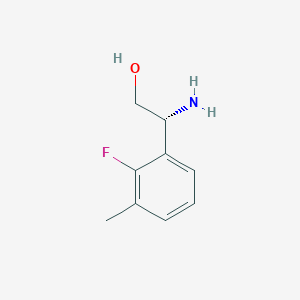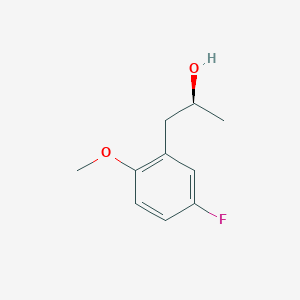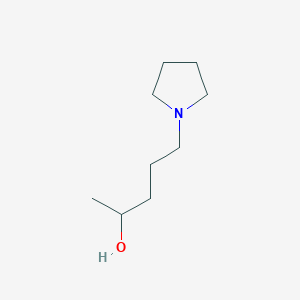
5-(Pyrrolidin-1-yl)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrrolidin-1-yl)pentan-2-ol is an organic compound that features a pyrrolidine ring attached to a pentanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and pentanol, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol typically involves the reaction of pyrrolidine with a suitable pentanol derivative. One common method is the reductive amination of 5-oxopentanol with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of 5-oxopentanol in the presence of pyrrolidine and a suitable catalyst like palladium on carbon can be employed. This method ensures a consistent and high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Pyrrolidin-1-yl)pentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced further to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-(Pyrrolidin-1-yl)pentan-2-one
Reduction: 5-(Pyrrolidin-1-yl)pentane
Substitution: Various N-substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
5-(Pyrrolidin-1-yl)pentan-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-(Pyrrolidin-1-yl)pentan-2-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The hydroxyl group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity . These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparación Con Compuestos Similares
- 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)
- α-Pyrrolidinobutiophenone (α-PBP)
- α-Pyrrolidinohexanophenone (α-PHP)
Comparison: 5-(Pyrrolidin-1-yl)pentan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. While compounds like α-PVP and α-PHP are known for their stimulant effects and potential for abuse, this compound is primarily studied for its synthetic utility and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
5-pyrrolidin-1-ylpentan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-8H2,1H3 |
Clave InChI |
AYLZXNDGPLUIPO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


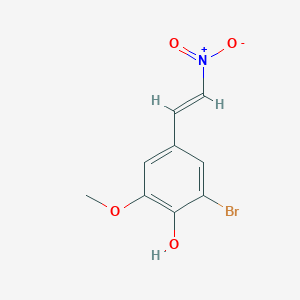
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
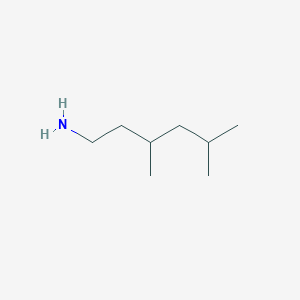
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
